molecular formula C11H10F2N2O2 B13935498 Methyl 2-(difluoromethyl)-3-methyl-2H-indazole-5-carboxylate

Methyl 2-(difluoromethyl)-3-methyl-2H-indazole-5-carboxylate

Cat. No.: B13935498
M. Wt: 240.21 g/mol
InChI Key: PSJBFLPDUXGMIT-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethyl)-3-methyl-2H-indazole-5-carboxylate is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the difluoromethyl group in this compound adds to its unique chemical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(difluoromethyl)-3-methyl-2H-indazole-5-carboxylate typically involves the difluoromethylation of an indazole precursor. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to transfer the difluoromethyl group to the indazole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(difluoromethyl)-3-methyl-2H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Methyl 2-(difluoromethyl)-3-methyl-2H-indazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(difluoromethyl)-3-methyl-2H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(trifluoromethyl)-3-methyl-2H-indazole-5-carboxylate
  • Methyl 2-(chloromethyl)-3-methyl-2H-indazole-5-carboxylate
  • Methyl 2-(bromomethyl)-3-methyl-2H-indazole-5-carboxylate

Uniqueness

Methyl 2-(difluoromethyl)-3-methyl-2H-indazole-5-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10F2N2O2

Molecular Weight

240.21 g/mol

IUPAC Name

methyl 2-(difluoromethyl)-3-methylindazole-5-carboxylate

InChI

InChI=1S/C11H10F2N2O2/c1-6-8-5-7(10(16)17-2)3-4-9(8)14-15(6)11(12)13/h3-5,11H,1-2H3

InChI Key

PSJBFLPDUXGMIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NN1C(F)F)C(=O)OC

Origin of Product

United States

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